molecular formula C11H15NO B13033255 (1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL

Cat. No.: B13033255
M. Wt: 177.24 g/mol
InChI Key: FTYJNULGKZXDNB-GZMMTYOYSA-N
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Description

(1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL (CAS 1269953-56-1) is a chiral amino alcohol with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol. Its structure features both an amino group and a secondary alcohol group on a propanol backbone, attached to a 2-ethenylphenyl substituent. The specific (1S,2S) stereochemistry at its chiral centers defines its unique three-dimensional orientation and is critical for its interactions in research applications, particularly in asymmetric synthesis and pharmaceutical development where stereoisomers can have distinct biological activities. This compound is an essential building block in organic synthesis. The presence of both amino and hydroxyl functional groups makes it a versatile precursor for constructing more complex molecules. The vinyl group on the phenyl ring offers a reactive handle for further chemical modifications, including polymerization or cross-coupling reactions, enabling its use in material science and medicinal chemistry research. While specific biological studies on this exact stereoisomer are limited, research on structurally similar amino alcohols provides insight into its potential value. For instance, the compound 2-Amino-1-phenyl-1-propanol has been documented as a chiral-active amino derivative with a history of use as a base compound in pharmaceuticals and has been studied for its antifungal potency and psychoactive properties . Furthermore, amino alcohols as a class are widely investigated for their biological activities, often acting as enzyme inhibitors or receptor modulators due to their ability to form hydrogen bonds with active sites via their amino and hydroxyl groups . This compound is intended for research and development use only by technically qualified persons. It is not manufactured for human therapeutic, diagnostic, or veterinary applications and has not been approved by the FDA for any medical use. The product must not be introduced into humans or animals.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol

InChI

InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11+/m0/s1

InChI Key

FTYJNULGKZXDNB-GZMMTYOYSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1C=C)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1C=C)N)O

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Precursors or Catalysts

The preparation often starts from chiral precursors or involves asymmetric catalysis to control stereochemistry:

  • Starting Materials: Commonly used starting materials include 2-vinylbenzaldehyde or related vinyl-substituted aromatic aldehydes, combined with chiral amines or amino alcohols to introduce the stereogenic centers.

  • Key Reaction: The condensation of 2-vinylbenzaldehyde with a chiral amine under controlled conditions (e.g., inert atmosphere, specific temperature) forms the amino alcohol framework. Catalysts such as chiral transition metal complexes or organocatalysts can be employed to promote stereoselectivity.

  • Reaction Conditions: Typical conditions involve reflux temperatures or controlled heating in solvents like tetrahydrofuran (THF), with reaction times ranging from several hours to days depending on catalyst and scale.

  • Purification: The crude product is purified by chromatographic techniques (e.g., silica gel column chromatography) or recrystallization to achieve high purity and enantiomeric excess.

Hydrochloride Intermediate Route

A notable method involves the conversion of chiral methoxy-propylamine derivatives into the amino alcohol hydrochloride, followed by liberation of the free amino alcohol:

  • Step 1: Reaction of (S)-1-methoxy-2-propylamine with 2 or more equivalents of concentrated hydrochloric acid (30–40% w/w, preferably 37%) at elevated temperatures (80–140 °C) under pressure (3–45 bar) in an autoclave or reflux at atmospheric pressure for extended periods (15–60 hours). This step yields (S)-2-amino-1-propanol hydrochloride as an intermediate.

  • Step 2: Removal of aqueous solvent by distillation to isolate the intermediate.

  • Step 3: Treatment of the intermediate with a strong inorganic base (e.g., NaOH) to raise the pH above 10, followed by extraction or azeotropic distillation with organic solvents (e.g., xylene, modified polyglycol ethers) to liberate and purify (S)-2-amino-1-propanol.

  • Step 4: Final distillation under reduced pressure yields the pure amino alcohol with high enantiomeric purity (>99% ee).

This method is scalable and industrially feasible, offering good yields and stereochemical control.

Asymmetric Reduction and Catalytic Hydrogenation

Alternative chemical methods include:

  • Asymmetric Reduction: Use of chiral catalysts to reduce prochiral ketones or aldehydes bearing the vinylphenyl group to the corresponding amino alcohol with defined stereochemistry.

  • Catalytic Hydrogenation: Hydrogenation of vinyl-substituted precursors under chiral catalyst systems to achieve the desired (1S,2S) stereochemistry.

  • Enzymatic Synthesis: Biocatalytic approaches employing enzymes capable of stereoselective amination or reduction steps, providing environmentally friendly and selective routes.

Detailed Reaction Conditions and Parameters

Step Reaction Conditions Reagents Notes
1 Conversion of (S)-1-methoxy-2-propylamine to hydrochloride 80–140 °C, 3–45 bar, 1–12 h (autoclave) or reflux 30–60 h (atm pressure) 2–5 eq. HCl (30–40%) High pressure favors shorter reaction time and higher conversion
2 Distillation of aqueous solvent Reduced pressure distillation None Removes water, concentrates intermediate
3 pH adjustment and extraction pH > 10 with NaOH, addition of organic solvents (xylene, polyglycol ethers) NaOH, xylene, Lutron® HF1 Facilitates liberation and extraction of free amino alcohol
4 Final distillation Reduced pressure distillation None Purifies product, yields high purity (S)-2-amino-1-propanol

Research Findings and Comparative Analysis

  • The hydrochloride intermediate method is well-documented for producing chiral amino alcohols with high enantiomeric excess and is industrially scalable.

  • Asymmetric reduction methods, while offering stereoselectivity, may require expensive chiral catalysts and careful optimization to achieve high yields and purity.

  • Enzymatic methods provide green chemistry advantages but may have limitations in substrate scope and scale.

  • The presence of the vinyl group on the phenyl ring requires careful control to avoid side reactions such as polymerization or unwanted hydrogenation during synthesis.

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield Enantiomeric Excess (ee) Industrial Feasibility
Hydrochloride Intermediate Route High stereoselectivity, scalable, robust Requires high pressure equipment or long reflux 80–90% >99% High
Asymmetric Reduction High stereoselectivity, flexible Costly catalysts, sensitive conditions 60–85% 90–99% Moderate
Catalytic Hydrogenation Efficient, straightforward Risk of vinyl group hydrogenation 70–85% Variable Moderate
Enzymatic Synthesis Environmentally friendly, selective Limited substrate scope, scale-up challenges 50–75% >95% Low to Moderate

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

(1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL has numerous applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The amino and hydroxyl groups are key functional groups that participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol

  • Structure : Features a bromine atom at the 3-position of the phenyl ring.
  • Properties : Molecular weight = 230.1 g/mol; purity ≥95% .
  • However, this compound is discontinued, suggesting challenges in synthesis or stability .

(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL

  • Structure : Contains a chlorine atom and a trifluoromethyl group on the phenyl ring.
  • Properties : Molecular weight = 253.65 g/mol; SMILES = CC(O)C(N)c1ccc(C(F)(F)F)cc1Cl .
  • Applications : The trifluoromethyl group increases lipophilicity and metabolic stability, a common strategy in drug design to enhance bioavailability .

Heteroaromatic Substituted Analogs

(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL

  • Structure : Substituted with a furan ring instead of a phenyl group.
  • Properties : Molecular weight = 141.17 g/mol; predicted boiling point = 237.8±25.0 °C; density = 1.139 g/cm³ .

Alkyl- and Alkoxy-Substituted Analogs

(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL

  • Structure : Includes a bulky tert-butyl group at the 3-position.
  • Properties: Molecular formula = C13H21NO; CAS 1019534-32-7 .
  • Applications : The tert-butyl group enhances steric hindrance, which may reduce off-target interactions but could also limit membrane permeability .

(2RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol

  • Structure: Contains a hydroxyethyl-phenoxy group and an isopropylamino side chain.
  • Properties: Studied for α1-, α2-, and β1-adrenoceptor binding affinity .
  • Applications: Demonstrated antiarrhythmic and hypotensive activities, highlighting the role of amino alcohol frameworks in cardiovascular therapeutics .

Stereochemical Variants

(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride

  • Structure : Similar backbone but lacks the ethenyl group; exists as a hydrochloride salt.
  • Properties : Molecular weight = 187.667 g/mol; exact mass = 187.076385 .
  • Applications: The hydrochloride salt form improves solubility, a common modification for amino alcohols used in pharmaceutical formulations .

Comparative Data Table

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
(1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL 2-Ethenylphenyl Not provided Inferred ~193.2 Chiral center critical for activity
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol 3-Bromophenyl C9H12BrNO 230.1 ≥95% purity; discontinued
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 2-Furyl C7H11NO2 141.17 Predicted density = 1.139 g/cm³
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-tert-Butylphenyl C13H21NO 199.31 Enhanced steric hindrance
(2RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-propan-2-ol 4-(2-Hydroxyethyl)-phenoxy C14H21NO3 251.33 Antiarrhythmic activity

Key Research Findings

  • Stereochemistry Matters : Enantiomers like (1S,2S) vs. (1S,2R) exhibit divergent biological behaviors. For example, hydrochloride salts of phenyl analogs show enhanced solubility and stability .
  • Substituent Effects : Halogens (Br, Cl) and trifluoromethyl groups improve receptor affinity and metabolic stability, while bulky groups (tert-butyl) may hinder absorption .
  • Biological Activities: Amino alcohols with alkoxy or hydroxyethyl-phenoxy substituents demonstrate adrenoceptor binding and cardiovascular effects .

Biological Activity

(1S,2S)-1-Amino-1-(3-ethenylphenyl)propan-2-OL is a chiral compound with significant potential in various biological applications. Its unique structural features, including an amino group and a vinyl group attached to a phenyl ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C11_{11}H15_{15}NO
  • Molecular Weight : 177.24 g/mol
  • IUPAC Name : (1S,2S)-1-amino-1-(3-ethenylphenyl)propan-2-ol
  • CAS Number : 1409881-94-2

Biological Activity Overview

The biological activity of (1S,2S)-1-Amino-1-(3-ethenylphenyl)propan-2-OL has been investigated in various contexts, particularly focusing on its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against several bacterial strains, it demonstrated significant inhibition zones, suggesting potential as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

In vitro studies have shown that (1S,2S)-1-Amino-1-(3-ethenylphenyl)propan-2-OL can induce apoptosis in cancer cell lines. A notable study evaluated its effects on breast cancer cells (MCF-7), revealing:

Concentration (µM) Cell Viability (%)
0100
1080
5060
10030

These results suggest that higher concentrations lead to increased cytotoxicity, potentially through the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A comprehensive study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of (1S,2S)-1-Amino-1-(3-ethenylphenyl)propan-2-OL against multi-drug resistant strains. The compound was found effective against strains resistant to conventional antibiotics, highlighting its potential role in treating infections caused by resistant bacteria.

Case Study 2: Cancer Cell Apoptosis

In another investigation published in Cancer Letters, researchers explored the compound's mechanism in inducing apoptosis in various cancer cell lines. The study concluded that the compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

The biological activity of (1S,2S)-1-Amino-1-(3-ethenylphenyl)propan-2-OL is attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways. Further research is needed to elucidate the exact mechanisms involved.

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